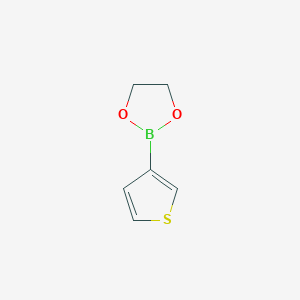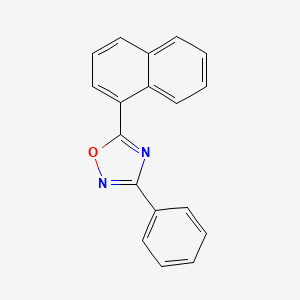
2-(Thiophen-3-yl)-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Thiophen-3-yl)-1,3,2-dioxaborolane is a heterocyclic compound containing a thiophene ring fused with a dioxaborolane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-3-yl)-1,3,2-dioxaborolane typically involves the cyclization of thiophene derivatives with boronic acids or boronates. One common method is the reaction of thiophene-3-boronic acid with ethylene glycol in the presence of a dehydrating agent such as toluene sulfonic acid. The reaction is carried out under reflux conditions, leading to the formation of the dioxaborolane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Thiophen-3-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiophene ring can yield dihydrothiophene derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophene derivatives, and various substituted thiophene compounds.
Applications De Recherche Scientifique
2-(Thiophen-3-yl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Organic Electronics: It is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) due to its unique electronic properties.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Material Science: It serves as a building block for the synthesis of advanced materials with applications in sensors, catalysts, and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of 2-(Thiophen-3-yl)-1,3,2-dioxaborolane involves its interaction with specific molecular targets and pathways. In organic electronics, the compound’s electronic properties facilitate charge transport and light emission. In medicinal chemistry, it may interact with cellular targets to exert its pharmacological effects, although the exact molecular mechanisms are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene: A five-membered heterocyclic compound with a sulfur atom.
Dioxaborolane: A boron-containing heterocycle with two oxygen atoms.
Uniqueness
2-(Thiophen-3-yl)-1,3,2-dioxaborolane is unique due to the combination of the thiophene ring and the dioxaborolane moiety, which imparts distinct electronic and chemical properties. This combination enhances its applicability in various fields, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
718640-75-6 |
|---|---|
Formule moléculaire |
C6H7BO2S |
Poids moléculaire |
154.00 g/mol |
Nom IUPAC |
2-thiophen-3-yl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C6H7BO2S/c1-4-10-5-6(1)7-8-2-3-9-7/h1,4-5H,2-3H2 |
Clé InChI |
IQMJICFRSJNWDC-UHFFFAOYSA-N |
SMILES canonique |
B1(OCCO1)C2=CSC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethyl 3-(4-hydroxyphenyl)-2-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B13992567.png)
![N-[[4-(3-azaspiro[5.5]undec-3-yl)phenyl]methylideneamino]-4-nitro-benzamide](/img/structure/B13992570.png)



![5-piperidin-1-yl-2H-triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13992583.png)



